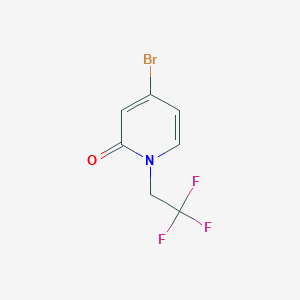
4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one: is a chemical compound that belongs to the class of pyridinones It features a bromine atom at the fourth position and a trifluoroethyl group at the first position of the pyridinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromopyridin-2(1H)-one and 2,2,2-trifluoroethyl bromide.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate or sodium hydride is used to deprotonate the pyridinone, facilitating the nucleophilic substitution reaction.
Procedure: The deprotonated pyridinone reacts with 2,2,2-trifluoroethyl bromide in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (typically 60-80°C) to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridinone derivative, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials such as polymers and liquid crystals.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate enzyme interactions and receptor binding.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can interact with various biochemical pathways, influencing processes such as signal transduction, gene expression, or metabolic regulation.
相似化合物的比较
Similar Compounds
4-Bromo-1-(2,2,2-trifluoroethyl)pyridine: Lacks the ketone group, which may affect its reactivity and applications.
4-Bromo-1-(2,2,2-trifluoroethyl)benzene: Contains a benzene ring instead of a pyridinone ring, leading to different chemical properties.
4-Bromo-1-(2,2,2-trifluoroethyl)imidazole: Features an imidazole ring, which can influence its biological activity.
Uniqueness
4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is unique due to the presence of both a bromine atom and a trifluoroethyl group on the pyridinone ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
4-bromo-1-(2,2,2-trifluoroethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-1-2-12(6(13)3-5)4-7(9,10)11/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDLTEUJXIRFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C=C1Br)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














